molecular formula C17H27N3O2 B5339214 1-(2-Methoxy-5-methylphenyl)-3-(1-propylpiperidin-4-yl)urea

1-(2-Methoxy-5-methylphenyl)-3-(1-propylpiperidin-4-yl)urea

Cat. No.: B5339214
M. Wt: 305.4 g/mol
InChI Key: PEFRYDAHAMVYRX-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-3-(1-propylpiperidin-4-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxy and methyl-substituted phenyl ring, a propyl-substituted piperidine ring, and a urea linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-(1-propylpiperidin-4-yl)urea typically involves the following steps:

    Formation of the phenyl isocyanate intermediate: This can be achieved by reacting 2-methoxy-5-methylphenylamine with phosgene or a phosgene substitute under controlled conditions.

    Reaction with the piperidine derivative: The phenyl isocyanate intermediate is then reacted with 1-propylpiperidine-4-amine to form the desired urea compound. This step usually requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylphenyl)-3-(1-propylpiperidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 1-(2-Hydroxy-5-methylphenyl)-3-(1-propylpiperidin-4-yl)urea.

    Reduction: Formation of 2-methoxy-5-methylphenylamine and 1-propylpiperidine-4-amine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-3-(1-propylpiperidin-4-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand for various biological targets, including receptors and enzymes.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-(1-propylpiperidin-4-yl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-3-(1-propylpiperidin-4-yl)urea: Lacks the methyl group on the phenyl ring.

    1-(2-Methylphenyl)-3-(1-propylpiperidin-4-yl)urea: Lacks the methoxy group on the phenyl ring.

    1-(2-Methoxy-5-methylphenyl)-3-(1-methylpiperidin-4-yl)urea: Has a methyl group instead of a propyl group on the piperidine ring.

Uniqueness

1-(2-Methoxy-5-methylphenyl)-3-(1-propylpiperidin-4-yl)urea is unique due to the specific combination of functional groups and substitutions on both the phenyl and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(1-propylpiperidin-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-4-9-20-10-7-14(8-11-20)18-17(21)19-15-12-13(2)5-6-16(15)22-3/h5-6,12,14H,4,7-11H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFRYDAHAMVYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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